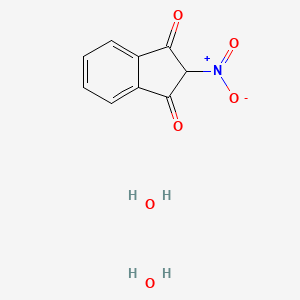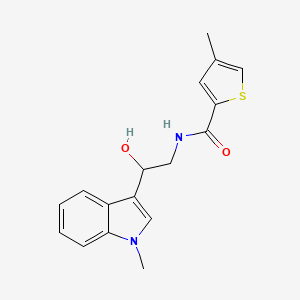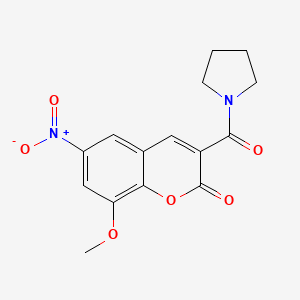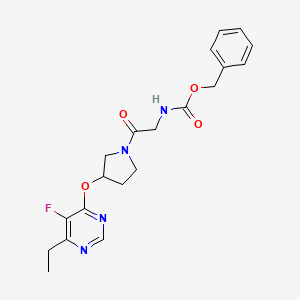
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-690,550 is a Janus kinase (JAK) inhibitor, which means it can block the activity of JAK enzymes, which are involved in various cellular processes, including immune responses.
Mechanism of Action
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, this compound can reduce the production of pro-inflammatory cytokines and prevent immune cell activation. This leads to a reduction in inflammation and immune responses, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and prevent immune cell activation. This can lead to a reduction in inflammation and immune responses, which can be beneficial in the treatment of various diseases. This compound has also been shown to have a significant impact on the immune system, leading to a decrease in the number of immune cells, such as T cells and B cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide for lab experiments is its specificity for JAK enzymes. This allows researchers to investigate the role of JAK signaling pathways in various cellular processes and diseases. However, this compound has some limitations as well. It can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of results. Additionally, this compound can have variable effects depending on the disease and the stage of the disease, which can make it difficult to determine its optimal therapeutic use.
Future Directions
There are several future directions for the research and development of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and lupus. Another direction is to develop more potent and selective JAK inhibitors that can have fewer off-target effects. Additionally, researchers can investigate the combination of this compound with other drugs to enhance its therapeutic efficacy and reduce its side effects. Finally, researchers can investigate the long-term safety and efficacy of this compound in clinical trials to determine its optimal therapeutic use.
Conclusion:
This compound is a promising chemical compound that has potential therapeutic applications in various diseases. Its specificity for JAK enzymes makes it a valuable tool for investigating the role of JAK signaling pathways in various cellular processes and diseases. However, its off-target effects and variable effects depending on the disease and the stage of the disease can complicate its optimal therapeutic use. Future research and development of this compound can help to overcome these limitations and enhance its therapeutic efficacy.
Synthesis Methods
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide can be synthesized using a multi-step process that involves several chemical reactions. The starting material for the synthesis is 3-methoxybenzenesulfonyl chloride, which is reacted with 2-cyclopropyl-2-hydroxy-2-phenylacetic acid to form the intermediate compound. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to give the final product, this compound.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to be effective in reducing inflammation and suppressing the immune system. In clinical trials, this compound has demonstrated efficacy in improving symptoms and disease activity in patients with rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-23-16-8-5-9-17(12-16)24(21,22)19-13-18(20,15-10-11-15)14-6-3-2-4-7-14/h2-9,12,15,19-20H,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXCJFDOLLCTBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2357322.png)


![1-(4-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2357329.png)
![5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357330.png)

![3,4,5-triethoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2357334.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2357336.png)


![N-(3-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2357340.png)

![2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2357344.png)